molecular formula C11H14FN3O2 B13425476 (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide

(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide

Katalognummer: B13425476
Molekulargewicht: 239.25 g/mol
InChI-Schlüssel: HSOOAVVKARWCRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide is a potent, selective, and reversible inhibitor of Lysine-Specific Histone Demethylase 1 (LSD1/KDM1A), a key enzyme in the epigenetic regulation of gene expression. This compound acts as a covalent inhibitor, with its N-hydroxyacetimidamide moiety forming a reversible FAD-adduct within the enzyme's active site, effectively blocking its demethylase activity. Inhibition of LSD1 leads to the accumulation of repressive histone marks (H3K4me1/me2), which subsequently alters gene expression programs. This mechanism is of significant research interest, particularly in oncology, where LSD1 inhibition has been shown to reverse the silencing of tumor suppressor genes and to impair the self-renewal and differentiation potential of cancer cells. Its application is pivotal in studies focused on acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where LSD1 often plays a crucial oncogenic role. Furthermore, this inhibitor serves as a valuable chemical probe for dissecting the complex role of LSD1 in various biological processes, including stem cell plasticity and cellular differentiation, providing researchers with a tool to investigate epigenetic dependencies in disease models and to explore potential therapeutic strategies targeting the epigenome.

Eigenschaften

Molekularformel

C11H14FN3O2

Molekulargewicht

239.25 g/mol

IUPAC-Name

2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H14FN3O2/c12-9-1-2-10-8(5-9)6-15(3-4-17-10)7-11(13)14-16/h1-2,5,16H,3-4,6-7H2,(H2,13,14)

InChI-Schlüssel

HSOOAVVKARWCRN-UHFFFAOYSA-N

Isomerische SMILES

C1COC2=C(CN1C/C(=N/O)/N)C=C(C=C2)F

Kanonische SMILES

C1COC2=C(CN1CC(=NO)N)C=C(C=C2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide typically involves multiple steps:

    Formation of the oxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Addition of the hydroxyacetimidamide group: This can be done through amidation reactions using hydroxylamine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetimidamide group.

    Reduction: Reduction reactions may target the oxazepine ring or the hydroxyacetimidamide group.

    Substitution: The fluorine atom may be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with different functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of novel derivatives:

Biology

    Biological assays: The compound may be tested for its biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(Z)-2-(7-Fluoro-...-N'-hydroxyacetimidamide C₁₁H₁₄FN₃O₂ ~255.70 7-F, N'-hydroxyacetimidamide Hydroxamic acid moiety
(Z)-2-(7-Chloro-...-N'-hydroxyacetimidamide C₁₁H₁₄ClN₃O₂ 255.70 7-Cl, N'-hydroxyacetimidamide Enhanced steric bulk
N-(2-(7-Fluoro-...-trifluoromethylphenyl)acetamide C₂₀H₁₈F₄N₂O₃ 410.40 3-(trifluoromethyl)phenyl High lipophilicity
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one C₁₅H₁₁ClFN₂O 288.72 7-Cl, 2-fluorophenyl Classical benzodiazepine scaffold

Research Findings and Implications

  • Bioactivity gaps: Limited data on enzymatic inhibition or cellular activity for the target compound.
  • Synthetic challenges : Hydroxyacetimidamide groups require careful handling due to hygroscopicity and oxidation sensitivity, as seen in related syntheses ().
  • Drug-likeness : Fluorine substitution improves metabolic stability compared to chloro analogs, while trifluoromethyl groups balance lipophilicity and bioavailability .

Q & A

Q. Advanced Research Focus

  • DFT calculations : Optimize molecular geometry (e.g., Gaussian 16) to predict electrophilic/nucleophilic sites. The acetimidamide group may participate in hydrogen bonding (logP ~2.5) .
  • Environmental persistence : Use EPI Suite to estimate biodegradation (e.g., BIOWIN model) and bioaccumulation (BCF >500 suggests moderate persistence) .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 can model blood-brain barrier penetration (e.g., high CNS MPO score) and cytochrome P450 interactions .

Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Q. Basic Research Focus

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions for quantification in plasma/tissue homogenates. Use deuterated internal standards (e.g., D₃-acetimidamide) .
  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery (>85%) by removing phospholipids .

How should in vivo studies be designed to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

Q. Advanced Research Focus

  • Randomized block design : Assign rodents to dose groups (n=6–8) with staggered administrations (IV, PO) to assess bioavailability .
  • Toxicokinetics : Collect serial blood samples (0.5, 1, 4, 8, 24 h) for non-compartmental analysis (WinNonlin) to derive AUC, Cmax, and t₁/₂ .
  • Tissue distribution : Use whole-body autoradiography or QWBA to identify accumulation in target organs (e.g., liver, brain) .

What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Q. Advanced Research Focus

  • Receptor-ligand dynamics : Apply molecular docking (AutoDock Vina) to model interactions with benzodiazepine-binding sites (e.g., GABA_A receptors) .
  • Systems pharmacology : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways (e.g., NF-κB, MAPK) perturbed by the compound .

How can solubility and stability challenges be addressed during formulation development?

Q. Basic Research Focus

  • Co-solvent systems : Use PEG-400/ethanol (70:30 v/v) to enhance aqueous solubility (>1 mg/mL) .
  • Lyophilization : Prepare lyophilized powders (mannitol as cryoprotectant) for long-term storage (-80°C). Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.